molecular formula C19H15NO4 B1205939 Cepharadione B CAS No. 55610-02-1

Cepharadione B

Cat. No.: B1205939
CAS No.: 55610-02-1
M. Wt: 321.3 g/mol
InChI Key: AFKGBLKLNRDQFN-UHFFFAOYSA-N
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Description

Cepharadione B is a naturally occurring compound isolated from the leaves of Piper sanctum. It belongs to the class of isoquinoline alkaloids and is known for its distinctive reddish-orange color. This compound has garnered attention due to its biological activities, particularly its role as a tyrosinase inhibitor, which has implications in various fields such as medicine and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cepharadione B involves the photooxidation of dehydronuciferine in hexane, yielding this compound in a 7-9% yield along with smaller amounts of the oxoaporphine lysicamine . The reaction conditions typically require controlled light exposure and specific solvents to ensure the desired product formation.

Industrial Production Methods: Industrial production of this compound is not extensively documented, but it generally involves the extraction from natural sources such as the leaves of Piper sanctum. The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cepharadione B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .

Mechanism of Action

Cepharadione B exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin synthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin, thereby reducing pigmentation . This mechanism is particularly relevant in the treatment of hyperpigmentation disorders and in the development of skin-lightening products.

Properties

IUPAC Name

15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene-11,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-20-13-8-10-6-4-5-7-11(10)16-15(13)12(17(21)19(20)22)9-14(23-2)18(16)24-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKGBLKLNRDQFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)OC)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204159
Record name Cepharadione B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cepharadione B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55610-02-1
Record name Cepharadione B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55610-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cepharadione B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055610021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cepharadione B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEPHARADIONE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47F7X76GJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cepharadione B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

267 - 268 °C
Record name Cepharadione B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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